molecular formula C10H6F3NO B1389313 7-(trifluoromethyl)isoquinolin-1(2H)-one CAS No. 410086-28-1

7-(trifluoromethyl)isoquinolin-1(2H)-one

Cat. No.: B1389313
CAS No.: 410086-28-1
M. Wt: 213.16 g/mol
InChI Key: BTXOPRIQIDKOLM-UHFFFAOYSA-N
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Description

Isoquinolinones are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure . The trifluoromethyl group is a common functional group in organic chemistry, known for its ability to increase the stability and lipophilicity of compounds .


Synthesis Analysis

The synthesis of isoquinolinones often involves cyclization reactions . For instance, a Rh(I)-catalyzed intermolecular cyclization between benzocyclobutenols and isocyanates can provide isoquinolin-1(2H)-ones . The trifluoromethyl group can be introduced through a process known as trifluoromethylation .


Chemical Reactions Analysis

The chemical reactions of 7-(trifluoromethyl)isoquinolin-1(2H)-one would likely be influenced by the presence of the trifluoromethyl group and the isoquinolinone structure. The trifluoromethyl group is electron-withdrawing, which means it can stabilize negative charges and increase the acidity of nearby protons .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group is known to increase the lipophilicity of compounds, which could affect properties like solubility and boiling point .

Scientific Research Applications

Synthesis Methods and Optimization

  • A three-component cascade approach using a continuous-flow microreactor has been developed for synthesizing 2-(trifluoromethyl)-2H-[1,3]oxazino[2,3-a]isoquinoline derivatives, a category closely related to 7-(trifluoromethyl)isoquinolin-1(2H)-one. This method resulted in high yields (79-83%) while eliminating certain by-products (Lei et al., 2012).

Fluorescent Sensors and Biological Applications

  • Isoquinoline derivatives, closely related to this compound, have been utilized as fluorescent zinc sensors. These compounds exhibit a significant fluorescence enhancement upon binding with Zn²⁺, making them potentially useful for biological and chemical sensing applications (Mikata et al., 2014).

Novel Synthesis Routes

  • A novel synthesis method involving iodine-catalyzed oxidative functionalization of azaarenes with benzylic C-H bonds has been developed to produce isoquinolin-1(2H)-ones. This method is metal-free and yields good to excellent results, offering an efficient synthesis route for isoquinolin-1(2H)-one derivatives (Luo et al., 2016).

Inhibitory Activity and Potential Therapeutic Uses

  • Certain isoquinoline derivatives have been studied for their in vitro inhibitory activity on MAO-A and B activities. This research indicates potential therapeutic applications for emotional and neurodegenerative disorders (Sampaio et al., 2016).

Chemical Reactions and Transformations

  • Research into the trifluoromethylation of isonitriles has led to the development of a simple and efficient method for producing 1-trifluoromethylated isoquinolines. This process is notable for its absence of transition metals and high yield, contributing to the field of organic synthesis (Zhang & Studer, 2014).

Safety and Hazards

The safety and hazards of a compound depend on its specific properties and uses. It’s important to refer to the Safety Data Sheet (SDS) for detailed information .

Properties

IUPAC Name

7-(trifluoromethyl)-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)7-2-1-6-3-4-14-9(15)8(6)5-7/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXOPRIQIDKOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CNC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654944
Record name 7-(Trifluoromethyl)isoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

410086-28-1
Record name 7-(Trifluoromethyl)-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=410086-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Trifluoromethyl)isoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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